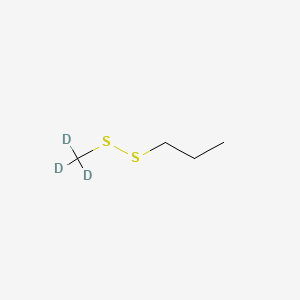
Methyl propyl disulfide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl propyl disulfide-d3 is a deuterated analog of methyl propyl disulfide, a sulfur-containing organic compound. The deuterium labeling is used for tracing and studying the compound’s behavior in various chemical and biological processes. This compound is often utilized in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propyl disulfide-d3 can be synthesized through the reaction of deuterated methyl iodide with propyl thiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the deuterated disulfide compound.
Industrial Production Methods
Industrial production of this compound involves the use of deuterated precursors and controlled reaction environments to ensure high purity and yield. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl propyl disulfide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or alkoxides can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Methyl propyl disulfide-d3 is used in a wide range of scientific research applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research on its potential therapeutic effects, including antifungal activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Methyl propyl disulfide-d3 exerts its effects by interacting with cellular components, leading to mitochondrial dysfunction and apoptosis. The compound elevates calcium levels and reactive oxygen species (ROS), triggering cell death pathways. This mechanism is particularly relevant in its antifungal activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl propyl disulfide
- Dipropyl disulfide
- Methyl disulfide
Uniqueness
Methyl propyl disulfide-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways, distinguishing it from its non-deuterated counterparts .
Properties
Molecular Formula |
C4H10S2 |
|---|---|
Molecular Weight |
125.3 g/mol |
IUPAC Name |
1-(trideuteriomethyldisulfanyl)propane |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
PUCHCUYBORIUSM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SSCCC |
Canonical SMILES |
CCCSSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















